molecular formula C19H20N4O2 B6581279 N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide CAS No. 1203032-00-1

N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide

Cat. No.: B6581279
CAS No.: 1203032-00-1
M. Wt: 336.4 g/mol
InChI Key: ROLMWISUDJAAIY-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a phenylacetamide moiety linked via an ethyl chain to the triazole ring. The triazole core is substituted with a methyl group at position 4, a phenyl group at position 3, and a ketone oxygen at position 3. Such structural features are common in medicinal chemistry due to the triazole ring’s ability to participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-18(16-10-6-3-7-11-16)21-23(19(22)25)13-12-20-17(24)14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLMWISUDJAAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Comparisons with other 1,2,4-triazole derivatives highlight how substituents influence physicochemical and biological properties:

Compound Name / ID Key Substituents Biological Activity / Application Reference
Target Compound 4-methyl, 3-phenyl, 5-oxo triazole + ethyl-linked phenylacetamide Not reported (structural analog studies) N/A
N-[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N-phenylacetamide (Compound 13, ) 4-phenyl, 5-oxo triazole + ethyl-linked phenylacetamide Synthetic intermediate; no activity reported
Sulfentrazone () 4-(difluoromethyl)-3-methyl-5-oxo triazole + dichlorophenyl-methanesulfonamide Herbicide
Orludodstatum () 4-ethyl-3-(hydroxymethyl)-5-oxo triazole + fluorophenyl-trifluoropropoxy benzamide Dihydroorotate dehydrogenase (DHODH) inhibitor
Compound 51 () 3-ethoxy-5-(2,5-difluorophenyl) triazole + phenylthioacetamide Potential cytohesin inhibitor

Key Observations :

  • 4-Methyl vs.
  • 5-Oxo Triazole Core : The 5-oxo group is conserved in herbicidal (Sulfentrazone) and enzymatic inhibitor (Orludodstatum) compounds, suggesting its role in target engagement .
  • Fluorinated Substituents: Compounds with fluorophenyl groups (e.g., Compound 51) often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Key Observations :

  • Reaction Efficiency : Microwave-assisted synthesis () reduces reaction time but may yield less than traditional methods (e.g., 19% vs. 86.6% in ).
  • Acetylation Strategies : The use of acetic anhydride () is common for introducing acetamide groups, though alternative reagents like EDC/DMAP () may improve regioselectivity.
Physicochemical and Pharmacokinetic Properties

While melting points and solubility data for the target compound are unavailable, comparisons with analogs suggest trends:

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Features Reference
Target Compound ~353.4 ~2.8 Moderate lipophilicity (methyl/phenyl groups) N/A
Sulfentrazone () 387.2 ~3.1 High logP due to dichlorophenyl and CF₃ groups
Compound 12 () 636.8 ~4.5 High molecular weight (thiophene/pyrazole)

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.8) is lower than Sulfentrazone’s (~3.1), suggesting better aqueous solubility.
  • Molecular Weight : Derivatives exceeding 500 g/mol (e.g., Compound 12, ) may face challenges in oral bioavailability.

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